molecular formula C8H14ClNO2 B13258663 2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane

2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane

Cat. No.: B13258663
M. Wt: 191.65 g/mol
InChI Key: MAADJTDVTZCWIQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[44]nonane is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a chloromethylating agent with a suitable precursor molecule that contains the spirocyclic framework. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce hydroxylated or carboxylated products .

Scientific Research Applications

2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. Additionally, the spirocyclic structure may enable the compound to interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane
  • 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane
  • 2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane

Uniqueness

2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane is unique due to the presence of both oxygen and nitrogen atoms within its spirocyclic framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and potential for functionalization, which can be leveraged in the design of new materials and therapeutic agents .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

3-(chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane

InChI

InChI=1S/C8H14ClNO2/c1-10-3-2-8(6-10)11-5-7(4-9)12-8/h7H,2-6H2,1H3

InChI Key

MAADJTDVTZCWIQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)OCC(O2)CCl

Origin of Product

United States

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